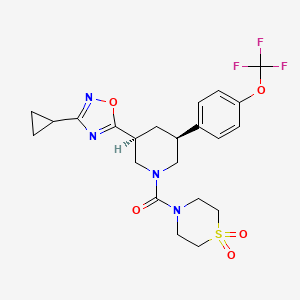

BAY-386

Description

Propriétés

Formule moléculaire |

C22H25F3N4O5S |

|---|---|

Poids moléculaire |

514.5 g/mol |

Nom IUPAC |

[(3S,5S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |

InChI |

InChI=1S/C22H25F3N4O5S/c23-22(24,25)33-18-5-3-14(4-6-18)16-11-17(20-26-19(27-34-20)15-1-2-15)13-29(12-16)21(30)28-7-9-35(31,32)10-8-28/h3-6,15-17H,1-2,7-13H2/t16-,17+/m1/s1 |

Clé InChI |

RNQODBQYMXYMCT-SJORKVTESA-N |

SMILES isomérique |

C1CC1C2=NOC(=N2)[C@H]3C[C@H](CN(C3)C(=O)N4CCS(=O)(=O)CC4)C5=CC=C(C=C5)OC(F)(F)F |

SMILES canonique |

C1CC1C2=NOC(=N2)C3CC(CN(C3)C(=O)N4CCS(=O)(=O)CC4)C5=CC=C(C=C5)OC(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BAY-386, a Potent and Reversible PAR-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-386 is a potent, specific, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1). Its mechanism of action centers on the inhibition of thrombin-mediated signaling in key physiological processes, primarily platelet aggregation and endothelial cell activation. By blocking the PAR-1 receptor, this compound effectively mitigates downstream signaling cascades that contribute to thrombosis and inflammation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its pharmacological data, detailed experimental methodologies for its characterization, and a visual representation of the signaling pathways it modulates.

Core Mechanism of Action: PAR-1 Antagonism

This compound functions as a competitive antagonist of PAR-1, a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. The primary endogenous activator of PAR-1 is thrombin, a serine protease generated at sites of vascular injury. Thrombin cleaves the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling.

This compound exerts its effect by binding to PAR-1 and preventing this thrombin-induced activation, thereby inhibiting downstream signaling pathways. This antagonistic action is reversible, allowing for a controlled modulation of PAR-1 activity.

Pharmacological Profile of this compound

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line/System | Agonist | IC50 |

| PAR-1 Antagonism | HEK cells | - | 10 nM[1] |

| PAR-1 Binding | - | - | 56 nM[1] |

| Platelet Aggregation | Human Platelets | - | 0.14 µM[1] |

Table 2: Selectivity Profile of this compound

| Target | Cell Line/System | IC50 |

| PAR-4 | - | >10 µM[1] |

Key Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of this compound.

PAR-1 Antagonism and Binding Assays

Objective: To determine the potency of this compound in inhibiting PAR-1 activation and its binding affinity to the receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) cells recombinantly expressing human PAR-1 are cultured under standard conditions.

-

Calcium Mobilization Assay (for IC50 determination):

-

HEK-PAR1 cells are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Cells are pre-incubated with varying concentrations of this compound.

-

A PAR-1 agonist (e.g., thrombin or a PAR-1 activating peptide like SFLLRN) is added to the wells.

-

The resulting increase in intracellular calcium, indicative of PAR-1 activation, is measured using a fluorescence plate reader.

-

The IC50 value is calculated from the concentration-response curve, representing the concentration of this compound required to inhibit 50% of the maximal agonist-induced calcium response.

-

-

Radioligand Binding Assay (for binding IC50 determination):

-

Membranes prepared from HEK-PAR1 cells are incubated with a radiolabeled PAR-1 antagonist and varying concentrations of this compound.

-

The amount of radioligand bound to the receptor is measured after separation of bound and free ligand.

-

The binding IC50 value is determined from the competition binding curve.

-

Platelet Aggregation Assay

Objective: To assess the functional effect of this compound on platelet function.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected in citrate-containing tubes. PRP is obtained by centrifugation at a low speed.

-

Light Transmission Aggregometry:

-

PRP is placed in a cuvette in an aggregometer, and a baseline light transmission is established.

-

PRP is pre-incubated with different concentrations of this compound or vehicle control.

-

A platelet agonist (e.g., thrombin, ADP, or collagen) is added to induce aggregation.

-

As platelets aggregate, the light transmission through the PRP increases, and this change is recorded over time.

-

The IC50 for inhibition of platelet aggregation is calculated from the dose-response curve.

-

Inhibition of Pro-inflammatory Factor Expression in HUVECs

Objective: To investigate the effect of this compound on endothelial cell activation.

Methodology:

-

HUVEC Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

Cell Treatment: Confluent HUVEC monolayers are pre-treated with various concentrations of this compound for a specified period. Subsequently, the cells are stimulated with a pro-inflammatory agent like thrombin.

-

Gene Expression Analysis (qPCR):

-

RNA is extracted from the treated HUVECs.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative PCR is carried out using specific primers for MCP-1 and CXCL1 to measure their mRNA expression levels relative to a housekeeping gene.

-

-

Protein Expression Analysis (ELISA):

-

The cell culture supernatant is collected.

-

Enzyme-Linked Immunosorbent Assay (ELISA) is performed using specific antibodies to quantify the concentration of secreted MCP-1 and CXCL1 proteins.

-

Signaling Pathways Modulated by this compound

This compound, by antagonizing PAR-1, inhibits the initiation of several downstream signaling cascades. The following diagrams illustrate the key pathways affected in platelets and endothelial cells.

References

BAY-386: A Technical Guide to its Role as a PAR-1 Antagonist in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-386 is a potent, specific, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet aggregation. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, its mechanism of action in inhibiting platelet aggregation, and detailed experimental protocols for its evaluation. The information presented is intended to support further research and development of novel antiplatelet therapies.

Core Mechanism of Action: PAR-1 Antagonism

Thrombin, a serine protease, is the most potent activator of platelets and plays a crucial role in thrombosis. It exerts its effects primarily through the activation of PARs on the platelet surface. In humans, PAR-1 is the principal thrombin receptor responsible for initiating platelet activation and aggregation.

This compound, with the chemical name ((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone, acts as a competitive antagonist at the PAR-1 receptor. By binding to PAR-1, this compound prevents thrombin from cleaving and activating the receptor, thereby inhibiting the downstream signaling cascade that leads to platelet aggregation.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound in various assays.

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | Endpoint | Value |

| PAR-1 Antagonism | HEK Cells | IC50 | 10 nM |

| PAR-1 Binding | - | IC50 | 56 nM |

| Platelet Aggregation Inhibition | - | IC50 | 0.14 µM |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Endpoint | Value |

| PAR-4 | - | IC50 | > 10 µM |

Signaling Pathway of PAR-1 Mediated Platelet Aggregation and Inhibition by this compound

The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade. The following diagram illustrates this pathway and the point of intervention for this compound.

Delving into the Anti-Inflammatory Potential of BAY-386: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BAY-386, a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), is emerging as a significant chemical probe for investigating inflammatory processes. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Core Mechanism of Action: PAR-1 Antagonism

This compound exerts its anti-inflammatory effects by specifically blocking the PAR-1 receptor, a G-protein coupled receptor that plays a crucial role in the crosstalk between coagulation and inflammation. Activation of PAR-1 by proteases, particularly thrombin, on endothelial cells triggers a cascade of pro-inflammatory responses. These include the upregulation of adhesion molecules and the release of chemokines, which facilitate the recruitment of leukocytes to the site of inflammation.

By inhibiting PAR-1, this compound effectively curtails these downstream signaling events, leading to a reduction in the expression of key pro-inflammatory factors.

Quantitative Data on Anti-Inflammatory Effects

The primary evidence for the anti-inflammatory activity of this compound stems from its demonstrated ability to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1) and C-X-C Motif Chemokine Ligand 1 (CXCL1) in Human Umbilical Vein Endothelial Cells (HUVECs). These chemokines are pivotal in the recruitment of monocytes and neutrophils, respectively, to inflammatory sites.

While specific IC50 values for this compound in these assays are not publicly available in the immediate search results, the compound has been characterized as a potent antagonist. For the broader class of PAR-1 antagonists, significant reductions in key inflammatory markers have been quantified in various studies. For instance, the PAR-1 antagonist vorapaxar has been shown to significantly reduce levels of pro-inflammatory cytokines and adhesion molecules.

Table 1: Effect of PAR-1 Antagonism on Inflammatory Markers (Data from Vorapaxar Studies)

| Inflammatory Marker | Cell/System | Effect of PAR-1 Antagonist |

| MCP-1 | HUVEC | Inhibition of expression |

| CXCL1 | HUVEC | Inhibition of expression |

| TNF-α | Human Endotoxemia Model | Reduction in peak concentrations |

| IL-6 | Human Endotoxemia Model | Reduction in peak concentrations |

Note: This table includes data for the class of PAR-1 antagonists, with specific data points for this compound on MCP-1 and CXCL1. Further studies are needed to generate a more comprehensive quantitative profile for this compound.

Key Signaling Pathways

The anti-inflammatory action of this compound, through PAR-1 antagonism, is primarily mediated by the modulation of two critical intracellular signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: PAR-1 activation is a known trigger for the NF-κB pathway, a central regulator of inflammatory gene expression. By blocking PAR-1, this compound is predicted to inhibit the activation of NF-κB, thereby downregulating the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK cascade (including p38, ERK1/2, and JNK) is another key pathway activated downstream of PAR-1. This pathway is also intricately involved in the regulation of inflammatory responses. Antagonism of PAR-1 by this compound is expected to attenuate MAPK signaling, further contributing to its anti-inflammatory effects.

Caption: PAR-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-inflammatory properties.

Inhibition of Chemokine Expression in HUVECs

Objective: To determine the effect of this compound on the expression of MCP-1 and CXCL1 in thrombin-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Thrombin (human α-thrombin)

-

This compound

-

BAY-448 (negative control for this compound)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for MCP-1, CXCL1, and a housekeeping gene (e.g., GAPDH)

-

ELISA kits for human MCP-1 and CXCL1

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency. Seed HUVECs into 6-well plates and allow them to adhere and form a confluent monolayer.

-

Pre-treatment with this compound: Prior to stimulation, starve the cells in a serum-free medium for 4-6 hours. Pre-incubate the cells with varying concentrations of this compound or the negative control BAY-448 for 1 hour.

-

Thrombin Stimulation: Stimulate the HUVECs with an optimal concentration of thrombin (e.g., 1-10 U/mL) for a predetermined time (e.g., 4 hours for mRNA analysis, 24 hours for protein analysis). Include a vehicle-treated, unstimulated control group.

-

RNA Extraction and qPCR:

-

After the 4-hour stimulation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for MCP-1, CXCL1, and the housekeeping gene to determine the relative mRNA expression levels.

-

-

Protein Quantification (ELISA):

-

After the 24-hour stimulation, collect the cell culture supernatants.

-

Quantify the concentration of secreted MCP-1 and CXCL1 proteins in the supernatants using specific ELISA kits, following the manufacturer's protocols.

-

Data Analysis:

-

For qPCR data, calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the thrombin-stimulated, vehicle-treated group.

-

For ELISA data, generate a standard curve and determine the concentration of MCP-1 and CXCL1 in each sample.

Caption: Workflow for assessing this compound's effect on chemokine expression.

Conclusion

This compound is a valuable tool for dissecting the role of PAR-1 in inflammatory signaling. Its ability to inhibit the expression of key pro-inflammatory chemokines in endothelial cells underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its in vivo efficacy and to establish a comprehensive quantitative profile of its anti-inflammatory effects.

An In-depth Technical Guide to BAY-386: A Potent and Selective PAR-1 Antagonist

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of BAY-386, a potent and selective antagonist of the Protease-Activated Receptor 1 (PAR-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PAR-1 signaling pathway.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, small-molecule inhibitor with the chemical name ((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone. Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | ((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone |

| CAS Number | 1256941-06-6 |

| Molecular Formula | C22H25F3N4O5S |

| Molecular Weight | 514.52 g/mol |

| Appearance | Solid |

| Solubility | 10 mM in DMSO |

Pharmacological Properties

This compound is a potent, specific, and reversible antagonist of PAR-1, a G-protein coupled receptor that plays a critical role in thrombosis and inflammation. Its pharmacological activity has been characterized in various in vitro assays.[1] A structurally related but inactive compound, BAY-448, is available as a negative control for in vitro and in vivo experiments.

Table 2: Pharmacological Activity of this compound

| Assay | Target/Effect | IC50 | Cell Line/System |

| Functional Antagonism | PAR-1 | 10 nM | HEK cells |

| Binding Affinity | PAR-1 | 56 nM | - |

| Platelet Aggregation Inhibition | Platelet Aggregation | 0.14 µM | - |

| Selectivity | PAR-4 | > 10 µM | - |

Off-Target Selectivity: In a Eurofins-Panlabs radioligand binding assay screen of 68 targets at a concentration of 10 µM, the closest off-target hit for this compound was the Cannabinoid Receptor 1 (CNR1), with 88% inhibition. A functional GTPγS binding assay for CNR1 determined an IC50 of 10.6 µM.

Mechanism of Action: PAR-1 Signaling Pathways

PAR-1 activation by proteases like thrombin initiates a cascade of intracellular signaling events through the coupling of different G proteins. This compound, as a PAR-1 antagonist, blocks these downstream signaling pathways. The two primary pathways activated by PAR-1 are the Gq/Phospholipase C (PLC) pathway leading to calcium mobilization and the G12/13/RhoA pathway leading to cytoskeletal changes.

Gq/PLC/Calcium Mobilization Pathway

Activation of the Gq alpha subunit by PAR-1 leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can be measured to assess PAR-1 activation and its inhibition by antagonists like this compound.

Caption: PAR-1 mediated Gq/PLC signaling pathway leading to calcium mobilization.

G12/13/RhoA/ROCK Pathway

PAR-1 can also couple to G12/13 G proteins, which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. This pathway is crucial for cellular processes such as cell shape change, migration, and contraction.

Caption: PAR-1 mediated G12/13/RhoA signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

PAR-1 Functional Antagonism Assay in HEK cells (Calcium Mobilization)

This assay measures the ability of a compound to inhibit PAR-1-mediated increases in intracellular calcium concentration in Human Embryonic Kidney (HEK) 293 cells stably expressing PAR-1.

Materials:

-

HEK-293 cells stably expressing human PAR-1

-

Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

PAR-1 agonist (e.g., Thrombin or SFLLRN peptide)

-

This compound and other test compounds

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FlexStation)

Protocol:

-

Cell Culture: Culture HEK-293-PAR1 cells in T75 flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest cells using trypsin-EDTA and seed them into 96-well black, clear-bottom plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the culture medium from the wells and add 100 µL of the loading solution to each well. Incubate for 1 hour at 37°C.

-

Washing: Wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.

-

Compound Incubation: Prepare serial dilutions of this compound and other test compounds in Assay Buffer. Add the desired concentration of the compound to the respective wells and incubate for 15-30 minutes at room temperature.

-

Calcium Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

-

Agonist Addition and Data Acquisition: Establish a baseline fluorescence reading for approximately 20 seconds. Then, using the automated liquid handling, add a pre-determined EC80 concentration of the PAR-1 agonist to all wells. Continue to record the fluorescence intensity for at least 2 minutes.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the response of the agonist alone. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the calcium mobilization assay.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to inhibit platelet aggregation in human platelet-rich plasma (PRP) induced by a PAR-1 agonist.

Materials:

-

Fresh human whole blood collected in 3.2% sodium citrate tubes

-

Platelet agonist (e.g., Thrombin or TRAP-6)

-

This compound and other test compounds

-

Saline solution

-

Light Transmission Aggregometer

-

Centrifuge

Protocol:

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Carefully collect the upper PRP layer.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.

-

Assay Setup: Pipette PRP into the aggregometer cuvettes with a stir bar. Place a cuvette with PPP in the reference well to set 100% light transmission. Place the PRP cuvette in the sample well to set 0% light transmission.

-

Compound Incubation: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Induction of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

Data Analysis: The maximum percentage of aggregation is determined for each condition. Calculate the percentage of inhibition for each concentration of this compound relative to the aggregation induced by the agonist in the presence of the vehicle control. Determine the IC50 value from the concentration-response curve.

Caption: Workflow for the platelet aggregation inhibition assay.

Conclusion

This compound is a highly potent and selective PAR-1 antagonist with demonstrated activity in cellular and platelet-based assays. Its well-defined mechanism of action and the availability of a negative control make it a valuable tool for investigating the role of PAR-1 in various physiological and pathological processes. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to utilize this compound in their studies. Further investigation into its in vivo efficacy and safety profile is warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide on the Biological Activity of BAY-386

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific quantitative data, including IC50 values for the PAR-1 antagonist BAY-386, could not be located. The information presented herein is based on the available qualitative data and general knowledge of PAR-1 antagonism and related experimental methodologies.

Introduction

This compound is identified as a potent and specific antagonist of the Protease-Activated Receptor-1 (PAR-1). PAR-1 is a G-protein coupled receptor that plays a crucial role in thrombosis and inflammation. Its activation by thrombin is a key step in platelet aggregation and cellular signaling in various cell types, including endothelial cells. As a PAR-1 antagonist, this compound holds potential as a therapeutic agent for thrombotic diseases and inflammatory conditions. This guide provides an overview of its known biological activities, the signaling pathway it modulates, and representative experimental protocols for its characterization.

Data Presentation

Due to the absence of specific IC50 values in the public domain, a quantitative data table for this compound cannot be provided. However, its characterized biological activities are summarized below.

Table 1: Summary of Known Biological Activities of this compound

| Target/Process | Effect of this compound | Cell Type | Implication |

| Protease-Activated Receptor-1 (PAR-1) | Antagonist | - | Inhibition of thrombin-mediated cellular activation |

| Pro-inflammatory Factor Expression (MCP-1, CXCL1) | Inhibition[1] | Human Umbilical Vein Endothelial Cells (HUVEC) | Anti-inflammatory effects |

| Platelet Aggregation | Inhibition (presumed based on PAR-1 antagonism) | Platelets | Anti-thrombotic effects |

Signaling Pathway

This compound exerts its effects by antagonizing the PAR-1 signaling pathway. In platelets, the activation of PAR-1 by thrombin is a critical event leading to platelet aggregation and thrombus formation. The pathway is initiated by the cleavage of the N-terminal domain of PAR-1 by thrombin, which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This activation triggers downstream signaling through G-proteins, leading to a cascade of intracellular events.

Experimental Protocols

To characterize the biological activity of a PAR-1 antagonist like this compound, a key experiment is the in vitro platelet aggregation assay. This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-1 agonist, such as thrombin or a thrombin receptor-activating peptide (TRAP).

Protocol: Thrombin-Induced Platelet Aggregation Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on thrombin-induced platelet aggregation in human platelet-rich plasma (PRP).

2. Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Thrombin (agonist)

-

Phosphate-buffered saline (PBS)

-

Platelet aggregation cuvettes with stir bars

-

Platelet aggregometer

3. Methods:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge fresh whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (upper layer).

-

Carefully collect the PRP into a separate tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.

-

-

Platelet Aggregation Assay:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP if necessary.

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

-

Add 5 µL of various concentrations of this compound (or vehicle control) to the cuvettes and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding 50 µL of a fixed concentration of thrombin.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum aggregation for each concentration of this compound is determined.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a PAR-1 antagonist with demonstrated anti-inflammatory activity and strong potential as an anti-thrombotic agent. While specific quantitative data on its potency (IC50 values) are not publicly available, the provided information on its mechanism of action and relevant experimental protocols offers a solid foundation for researchers and drug development professionals interested in this compound. Further studies are required to fully elucidate its pharmacological profile and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: BAY-386 In Vitro Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-386 is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a key receptor for thrombin on the surface of human platelets.[1] Thrombin is the most potent activator of platelets, playing a crucial role in hemostasis and the pathogenesis of arterial thrombosis. Upon activation by thrombin, PAR-1 initiates a signaling cascade that leads to platelet shape change, granule secretion, and aggregation, culminating in the formation of a thrombus. By blocking this receptor, this compound effectively inhibits thrombin-mediated platelet aggregation. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA).

Principle of the Assay

Light transmission aggregometry is the gold-standard method for evaluating platelet function.[2] This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP are discoid and create a turbid suspension with low light transmission. Upon the addition of a platelet agonist, such as thrombin or a PAR-1 activating peptide (TRAP), platelets become activated, change shape, and clump together. These aggregates allow more light to pass through the suspension, resulting in an increase in light transmission that is proportional to the extent of platelet aggregation. The inhibitory effect of this compound is quantified by its ability to reduce the aggregation response to a PAR-1 agonist.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on platelet aggregation. This data is essential for understanding the potency of the compound and for designing dose-response experiments.

| Compound | Target | Agonist | IC50 (µM) | Cell Type | Assay Type |

| This compound | PAR-1 | Thrombin/TRAP* | 0.14 | Human Platelets | Platelet Aggregation |

*The specific agonist used to determine this IC50 value is typically thrombin or a PAR-1 activating peptide (TRAP). Further details would be available in the primary research publication.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol details the methodology for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials and Reagents

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate

-

This compound (prepare stock solutions in a suitable solvent, e.g., DMSO)

-

Thrombin or Thrombin Receptor Activating Peptide-6 (TRAP-6) as agonist

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Aggregometer (e.g., Chrono-Log Model 700)

-

Aggregometer cuvettes with stir bars

-

Centrifuge

-

Pipettes and tips

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate as an anticoagulant. The ratio should be 1 part citrate to 9 parts blood. Avoid trauma during venipuncture to prevent premature platelet activation.

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.

-

PRP Collection: Carefully aspirate the upper PRP layer using a plastic pipette and transfer it to a new plastic tube. Keep the PRP at room temperature for use within 4 hours.

-

PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP, which will be used to set the 100% aggregation baseline in the aggregometer.

Platelet Aggregation Assay Procedure

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette 450 µL of PPP into an aggregometer cuvette.

-

Place the cuvette in the appropriate channel of the aggregometer and set the baseline to 100% aggregation (maximum light transmission).

-

Pipette 450 µL of PRP into a separate cuvette with a stir bar.

-

Place this cuvette in the sample well and set the baseline to 0% aggregation (minimum light transmission).

-

-

Incubation with this compound:

-

Aliquot 450 µL of PRP into pre-warmed aggregometer cuvettes containing stir bars for each concentration of this compound to be tested, including a vehicle control (e.g., DMSO).

-

Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle to the PRP.

-

Incubate the samples for a predetermined time (e.g., 5-10 minutes) at 37°C in the aggregometer's incubation wells.

-

-

Initiation of Aggregation:

-

Move the cuvette containing the PRP and this compound/vehicle to the measurement channel.

-

Start the recording.

-

After establishing a stable baseline for approximately 1-2 minutes, add the agonist (e.g., Thrombin at a final concentration of 0.5-1 nM, or TRAP-6 at a final concentration of 5-10 µM) to induce aggregation.

-

-

Data Acquisition:

-

Record the change in light transmission for 5-10 minutes. The aggregometer software will generate an aggregation curve.

-

The maximum percentage of aggregation is determined from this curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Experimental Workflow

Caption: Workflow for the this compound in vitro platelet aggregation assay.

PAR-1 Signaling Pathway in Platelets

Caption: Simplified PAR-1 signaling pathway in platelet aggregation.

References

Application Notes and Protocols: BAY-386 Dose-Response Analysis in HEK Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the dose-response relationship of BAY-386, a potent Protease-Activated Receptor 1 (PAR-1) antagonist, in Human Embryonic Kidney (HEK) 293 cells. This document includes detailed protocols for cell culture, experimental setup, and data analysis. Additionally, it outlines the known signaling pathway of PAR-1 in HEK cells and presents quantitative data for this compound's inhibitory activity. Diagrams illustrating the experimental workflow and the underlying signaling cascade are provided to facilitate a deeper understanding of the experimental procedures and the compound's mechanism of action.

Introduction

Protease-Activated Receptors (PARs) are a family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. PAR-1, the first identified member of this family, is a key receptor for the coagulation protease thrombin and plays a critical role in thrombosis, inflammation, and vascular biology. Dysregulation of PAR-1 signaling has been implicated in various pathological conditions, making it an attractive therapeutic target.

This compound is a potent and specific antagonist of PAR-1. Understanding its inhibitory characteristics in a cellular context is crucial for its development as a potential therapeutic agent. HEK293 cells are a widely used in vitro model system for studying GPCRs as they can be readily transfected to express specific receptors and are amenable to a variety of cell-based assays. This document details the procedures for characterizing the dose-dependent inhibition of PAR-1 by this compound in HEK cells.

Quantitative Data Summary

The inhibitory potency of this compound on PAR-1 activation in HEK cells has been determined and is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of an inhibitor required to reduce the response of an agonist by 50%.

| Compound | Target | Cell Line | Parameter | Value | Reference |

| This compound | PAR-1 | HEK | IC50 | 10 nM | [1] |

Signaling Pathway

PAR-1 is a G protein-coupled receptor that, upon activation by an agonist like thrombin, can couple to multiple G protein subtypes, including Gq/11 and G12/13, to initiate downstream signaling cascades. In HEK293 cells, activation of PAR-1 has been shown to stimulate the phosphorylation of Src and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1] The antagonism of PAR-1 by this compound blocks these downstream signaling events.

Caption: PAR-1 signaling pathway in HEK cells and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for determining the dose-response curve of this compound in HEK293 cells. The primary methods involve measuring the inhibition of agonist-induced intracellular calcium mobilization or ERK1/2 phosphorylation.

Experimental Workflow

Caption: General workflow for determining the IC50 of this compound in HEK cells.

Protocol 1: Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Materials:

-

HEK293 cells (stably or transiently expressing PAR-1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom plates

-

This compound

-

PAR-1 agonist (e.g., Thrombin or SFLLRN-NH2 peptide)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with injection capabilities

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid) to each well and incubate for 30-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. After the dye loading incubation, wash the cells once with assay buffer. Add the different concentrations of this compound to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound wells).

-

Pre-incubation: Incubate the plate with this compound for 15-30 minutes at room temperature or 37°C.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Set the instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen dye. Establish a stable baseline reading for each well. Inject the PAR-1 agonist at a concentration that elicits a submaximal response (e.g., EC80) into each well and continue to record the fluorescence signal for a set period.

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition) and a no-agonist control (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: ERK1/2 Phosphorylation Assay

This protocol measures the inhibition of agonist-induced phosphorylation of ERK1/2.

Materials:

-

HEK293 cells (stably or transiently expressing PAR-1)

-

Cell culture medium

-

96-well tissue culture plates

-

This compound

-

PAR-1 agonist (e.g., Thrombin)

-

Serum-free medium

-

Lysis buffer containing protease and phosphatase inhibitors

-

Phospho-ERK1/2 and total ERK1/2 antibodies

-

Detection system (e.g., HTRF, AlphaLISA, or Western blotting)

Procedure:

-

Cell Seeding and Serum Starvation: Seed HEK293 cells into a 96-well plate and grow to confluence. Prior to the assay, serum-starve the cells for 4-24 hours to reduce basal ERK1/2 phosphorylation.

-

Compound Addition: Prepare serial dilutions of this compound in serum-free medium. Replace the starvation medium with the different concentrations of this compound. Include vehicle control wells.

-

Pre-incubation: Incubate the cells with this compound for 30-60 minutes at 37°C.

-

Agonist Stimulation: Add the PAR-1 agonist (at its EC80 concentration) to the wells and incubate for 5-10 minutes at 37°C. This time point should be optimized to capture the peak of ERK1/2 phosphorylation.

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice for 10-15 minutes with gentle agitation.

-

Detection of Phospho-ERK1/2:

-

HTRF/AlphaLISA: Transfer the cell lysates to an appropriate assay plate. Add the detection reagents (e.g., europium-labeled anti-phospho-ERK1/2 and ULight-labeled anti-total ERK1/2 antibodies) and incubate as per the manufacturer's instructions. Read the plate on a compatible plate reader.

-

Western Blotting: Collect the lysates and determine the protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Use appropriate secondary antibodies and a detection system to visualize the bands.

-

-

Data Analysis:

-

For HTRF/AlphaLISA, calculate the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal for each well. For Western blotting, quantify the band intensities.

-

Normalize the data as described in the calcium mobilization assay protocol.

-

Plot the normalized data and fit to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The protocols and information provided in these application notes offer a robust framework for characterizing the dose-response of the PAR-1 antagonist this compound in HEK293 cells. By following these detailed methodologies, researchers can accurately determine the inhibitory potency of this compound and further investigate its mechanism of action, contributing to the broader understanding of PAR-1 pharmacology and the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Studies of BAY-386: A PAR-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of BAY-386, a potent and specific antagonist of Protease-Activated Receptor-1 (PAR-1). As a key receptor in thrombosis and inflammation, targeting PAR-1 with this compound holds significant therapeutic potential. The following protocols and guidelines are designed to assist researchers in designing and executing robust preclinical studies to assess the efficacy and mechanism of action of this compound in relevant animal models.

Introduction to this compound

This compound is a small molecule inhibitor that specifically and reversibly targets PAR-1.[1][2] In vitro studies have demonstrated its ability to inhibit platelet aggregation and the expression of pro-inflammatory factors.[1] These characteristics suggest that this compound may be an effective therapeutic agent for conditions such as thrombosis and inflammatory diseases. The subsequent sections will detail the underlying signaling pathway, propose experimental workflows, and provide specific protocols for in vivo assessment.

PAR-1 Signaling Pathway

Protease-Activated Receptor-1 (PAR-1) is a G-protein coupled receptor (GPCR) that is activated by serine proteases, most notably thrombin. Activation of PAR-1 plays a critical role in mediating cellular responses in thrombosis and inflammation.

Caption: PAR-1 signaling cascade initiated by thrombin, leading to platelet aggregation and inflammation, and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Evaluation of this compound

A systematic approach is crucial for the in vivo characterization of this compound. The following workflow outlines the key stages of a preclinical study.

Caption: A generalized workflow for the in vivo assessment of this compound, from initial PK/PD studies to efficacy evaluation and data analysis.

Experimental Protocols

Important Note on Animal Models: The choice of animal model is critical. While rodents are commonly used, it is important to note species differences in PAR-1 expression on platelets. Humans and guinea pigs express PAR-1 on platelets, whereas mice and rats do not. Therefore, for thrombosis studies focusing on platelet aggregation, a guinea pig model may be more translatable.

Preliminary Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and the pharmacodynamic effects of this compound in the selected animal model. This data is essential for selecting the appropriate dose and administration route for efficacy studies.

Protocol:

-

Animal Model: Select a relevant species (e.g., Sprague-Dawley rats for initial PK, and guinea pigs for PD if platelet effects are the primary focus).

-

Drug Formulation: Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection). A common vehicle for oral administration of hydrophobic compounds is 0.5% carboxymethylcellulose (CMC) in water.

-

Dose Administration: Administer a single dose of this compound via the chosen route. Include at least three dose levels to assess dose-proportionality.

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

PK Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS). Calculate key PK parameters.

-

PD Analysis: At each time point, assess a relevant biomarker of PAR-1 inhibition. For example, ex vivo platelet aggregation in response to a PAR-1 agonist peptide (e.g., SFLLRN) can be measured in guinea pig whole blood.

Data Presentation:

| PK Parameter | Route: Oral (Example Dose: 10 mg/kg) | Route: Intravenous (Example Dose: 1 mg/kg) |

| Cmax (ng/mL) | To be determined | To be determined |

| Tmax (h) | To be determined | To be determined |

| AUC (0-t) (ng*h/mL) | To be determined | To be determined |

| Half-life (t1/2) (h) | To be determined | To be determined |

| Bioavailability (%) | To be determined | N/A |

| PD Endpoint | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |

| Platelet Aggregation (%) | To be determined | To be determined | To be determined | To be determined |

| Bleeding Time (s) | To be determined | To be determined | To be determined | To be determined |

In Vivo Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis

Objective: To evaluate the antithrombotic efficacy of this compound in a model of arterial thrombosis.

Protocol:

-

Animal Model: Guinea Pig (due to PAR-1 expression on platelets).

-

Groups:

-

Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

-

Group 2: this compound (Low dose, p.o.)

-

Group 3: this compound (Mid dose, p.o.)

-

Group 4: this compound (High dose, p.o.)

-

Group 5: Positive control (e.g., Clopidogrel, p.o.)

-

-

Drug Administration: Administer the respective treatments orally one hour before the induction of thrombosis.

-

Surgical Procedure:

-

Anesthetize the animal.

-

Isolate the common carotid artery.

-

Place a flow probe around the artery to monitor blood flow.

-

-

Thrombosis Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

Endpoint Measurement:

-

Time to Occlusion (TTO): Monitor the time from FeCl₃ application until complete cessation of blood flow.

-

Thrombus Weight: After the experiment, excise the thrombosed arterial segment and weigh the thrombus.

-

Data Presentation:

| Treatment Group | N | Time to Occlusion (minutes) | Thrombus Weight (mg) |

| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM |

| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM |

| This compound (Mid Dose) | 10 | Mean ± SEM | Mean ± SEM |

| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM |

| Positive Control | 10 | Mean ± SEM | Mean ± SEM |

In Vivo Inflammation Model: Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory effects of this compound in an acute inflammation model.

Protocol:

-

Animal Model: Wistar or Sprague-Dawley Rat.

-

Groups:

-

Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)

-

Group 2: this compound (Low dose, p.o.)

-

Group 3: this compound (Mid dose, p.o.)

-

Group 4: this compound (High dose, p.o.)

-

Group 5: Positive control (e.g., Indomethacin, p.o.)

-

-

Drug Administration: Administer the respective treatments orally one hour before the induction of inflammation.

-

Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Endpoint Measurement:

-

Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Inflammatory Cytokines: At the end of the experiment, collect blood and paw tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in the paw tissue as an indicator of neutrophil infiltration.

-

Data Presentation:

| Treatment Group | N | Paw Volume Increase at 3h (mL) | TNF-α Level (pg/mL) | MPO Activity (U/g tissue) |

| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Mid Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Conclusion

The provided application notes and protocols offer a foundational framework for the in vivo investigation of this compound. Successful execution of these studies will provide critical insights into the therapeutic potential of this novel PAR-1 antagonist in thrombosis and inflammation. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare. Preliminary dose-ranging and pharmacokinetic studies are strongly recommended to optimize the design of efficacy studies.

References

Application Notes and Protocols for BAY 59-7939 (Rivaroxaban) in Preclinical Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical anti-thrombotic effects of BAY 59-7939 (Rivaroxaban), an oral, direct Factor Xa (FXa) inhibitor. The information is intended to guide researchers in designing and conducting animal studies to evaluate the efficacy and pharmacological properties of this compound.

Introduction

BAY 59-7939, also known as Rivaroxaban, is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] By directly targeting FXa, Rivaroxaban effectively prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[1] Preclinical studies in various animal models have demonstrated its efficacy in preventing and treating both venous and arterial thrombosis.[1][2][3] These studies have been instrumental in establishing the antithrombotic profile of Rivaroxaban and supporting its clinical development.[2]

Mechanism of Action: Targeting the Coagulation Cascade

Rivaroxaban acts as a direct competitive inhibitor of Factor Xa.[2] Unlike indirect inhibitors that require a cofactor like antithrombin, Rivaroxaban binds directly to the active site of both free and prothrombinase-bound FXa.[1] This inhibition disrupts the final common pathway of the coagulation cascade, leading to a reduction in thrombin generation and subsequent fibrin clot formation.

References

- 1. medkoo.com [medkoo.com]

- 2. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prevention and treatment of experimental thrombosis in rabbits with rivaroxaban (BAY 597939)--an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of BAY-386 in Inflammation Research Models: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-386 is a potent and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor that plays a significant role in thrombosis and inflammation.[1] By inhibiting PAR-1, this compound offers a promising therapeutic avenue for inflammatory diseases where PAR-1 activation is implicated. These application notes provide an overview of the utility of this compound in relevant in vitro and in vivo inflammation research models, complete with detailed experimental protocols and data presentation to guide researchers in their study design.

Mechanism of Action in Inflammation

The primary mechanism of this compound in the context of inflammation is the blockade of PAR-1 signaling. PAR-1 is activated by serine proteases, most notably thrombin, which is a key component of the coagulation cascade and is also involved in inflammatory processes. Thrombin cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that activates the receptor and initiates downstream signaling cascades.

Activation of PAR-1 on various cell types, including endothelial cells, platelets, and immune cells, can lead to a pro-inflammatory response. This includes increased expression of adhesion molecules, production of inflammatory cytokines and chemokines, and enhanced vascular permeability. By antagonizing PAR-1, this compound can mitigate these effects, thereby reducing the inflammatory response.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and provide representative data for other PAR-1 antagonists in relevant inflammation models to illustrate potential experimental outcomes.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (PAR-1 Antagonism) | HEK cells | 10 nM | [1] |

| Binding IC50 | Not specified | 56 nM | [1] |

| IC50 (Platelet Aggregation) | Human platelets | 0.14 µM | [1] |

Table 2: Representative In Vivo Anti-Inflammatory Effects of a PAR-1 Antagonist (Vorapaxar) in a Lipopolysaccharide (LPS) Challenge Model

| Inflammatory Marker | Treatment Group | Peak Concentration Change | p-value |

| TNF-α | Vorapaxar | ↓ 66% | <0.05 |

| IL-6 | Vorapaxar | ↓ 50% | <0.05 |

| C-Reactive Protein | Vorapaxar | ↓ 23% | <0.05 |

| von Willebrand Factor | Vorapaxar | ↓ 29% | <0.05 |

| E-selectin | Vorapaxar | ↓ 30% | <0.05 |

Note: This data is for the PAR-1 antagonist Vorapaxar and is provided as a reference for the potential effects of this compound in a similar model.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

In Vitro Models

1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Human Whole Blood

This assay is a robust method to evaluate the effect of a compound on the inflammatory response in a complex biological matrix.

-

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in response to LPS stimulation in human whole blood.

-

Materials:

-

Freshly drawn human whole blood from healthy volunteers (anticoagulated with heparin).

-

This compound stock solution (in DMSO).

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

-

RPMI 1640 medium.

-

Phosphate Buffered Saline (PBS).

-

ELISA kits for human TNF-α, IL-6, and IL-1β.

-

-

Protocol:

-

Dilute the heparinized whole blood 1:1 with RPMI 1640 medium.

-

Add 200 µL of the diluted blood to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in RPMI 1640 (final DMSO concentration should be <0.1%). Add the compound solutions to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Prepare an LPS solution in RPMI 1640 to a final concentration of 100 ng/mL. Add the LPS solution to the appropriate wells. Include an unstimulated control (medium only).

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 400 x g for 10 minutes.

-

Collect the plasma supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the vehicle control. Determine the IC50 value for each cytokine.

2. In Vitro Anti-Inflammatory Assay by Albumin Denaturation

This simple in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.

-

Objective: To evaluate the potential of this compound to inhibit heat-induced protein denaturation.

-

Materials:

-

Fresh hen's egg albumin or bovine serum albumin (BSA).

-

Phosphate Buffered Saline (PBS), pH 6.4.

-

This compound stock solution (in DMSO).

-

Diclofenac sodium (as a positive control).

-

-

Protocol:

-

Prepare a 1% w/v solution of egg albumin or BSA in PBS.

-

Prepare various concentrations of this compound and diclofenac sodium in PBS.

-

In test tubes, mix 2.8 mL of the albumin solution with 0.2 mL of the respective compound solutions. A control tube should contain 0.2 mL of PBS instead of the compound.

-

Incubate the tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

-

Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test) / Absorbance of Control) x 100

In Vivo Model

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model of acute inflammation to assess the in vivo efficacy of anti-inflammatory compounds.

-

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation in a rodent model.

-

Materials:

-

Male Wistar rats or Swiss albino mice (6-8 weeks old).

-

This compound formulation for oral or intraperitoneal administration.

-

Carrageenan (1% w/v in sterile saline).

-

Indomethacin or Diclofenac sodium (as a positive control).

-

Pletysmometer or digital calipers.

-

-

Protocol:

-

Fast the animals overnight with free access to water.

-

Measure the initial paw volume of each animal using a plethysmometer or calipers.

-

Administer this compound (at various doses), the positive control, or the vehicle to different groups of animals via the desired route (e.g., oral gavage).

-

After 1 hour (for oral administration), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group at each time point using the formula: % Inhibition = ((V_c - V_t) / V_c) x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Visualizations

Signaling Pathway

References

BAY-386 solution preparation and storage for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-386 is a potent, specific, and reversible antagonist of the Protease-Activated Receptor 1 (PAR-1). With a half-maximal inhibitory concentration (IC50) of 10 nM in Human Embryonic Kidney (HEK) cells, this compound serves as a valuable tool for investigating the physiological and pathological roles of PAR-1 signaling.[1] Its ability to inhibit platelet aggregation with an IC50 of 0.14 µM underscores its potential in thrombosis and inflammation research.[1] These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure consistent and reliable experimental outcomes.

Physicochemical and Biological Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1256941-06-6 | [1] |

| Molecular Formula | C22H25F3N4O5S | [1] |

| Molecular Weight | 514.52 g/mol | [1] |

| Biological Target | Protease-Activated Receptor 1 (PAR-1) | [1] |

| IC50 (PAR-1) | 10 nM (in HEK cells) | [1] |

| IC50 (Platelet Aggregation) | 0.14 µM | [1] |

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

Solubility

This compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] For most in vitro experiments, a stock solution in DMSO is recommended.

Storage Conditions

To prevent degradation, adhere to the following storage guidelines:

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | 12 Months |

| 4°C | 6 Months | |

| In Solvent (e.g., DMSO) | -80°C | 6 Months |

| -20°C | 6 Months |

It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for most experimental dilutions.

Materials:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Equilibration: Allow the vial of this compound solid powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.51452 mg of this compound.

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound powder. Using the previous example, add 100 µL of DMSO.

-

Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

-

Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C or -20°C for up to 6 months.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate cell culture medium or assay buffer

-

Sterile tubes for dilution

Procedure:

-

Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.

-

Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. Ensure the vehicle control contains the same final concentration of DMSO as the experimental samples.

-

-

Application: Add the prepared working solutions to the experimental setup (e.g., cell culture plates) as required by the specific assay protocol.

Visualized Workflows and Pathways

Experimental Workflow for this compound Solution Preparation

Simplified PAR-1 Signaling Pathway

References

Application Notes and Protocols for BAY-386 in Thrombosis Studies

For research use only. Not for use in diagnostic procedures.

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular events such as myocardial infarction and stroke. Platelet activation and aggregation are central to thrombus formation. One of the key receptors involved in thrombin-mediated platelet activation is the Protease-Activated Receptor-1 (PAR-1). BAY-386 is a potent, specific, and reversible antagonist of PAR-1, making it a valuable tool compound for in vitro and in vivo studies of thrombosis and hemostasis.[1] These application notes provide detailed protocols for utilizing this compound in thrombosis research.

Mechanism of Action

This compound functions as a competitive antagonist at the PAR-1 receptor. Thrombin, a key protease in the coagulation cascade, typically activates platelets by cleaving the N-terminal domain of PAR-1, exposing a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates a signaling cascade through G-proteins (Gq, G12/13, and Gi/z), leading to an increase in intracellular calcium, platelet shape change, granule secretion, and ultimately, aggregation.[2][3][4] this compound prevents this activation by blocking the receptor, thereby inhibiting thrombin-induced platelet responses.

Data Presentation

A summary of the quantitative data for this compound is presented in the table below.

| Parameter | Value | Cell/System | Reference |

| PAR-1 Antagonism IC50 | 10 nM | HEK cells | [1] |

| PAR-1 Binding IC50 | 56 nM | - | [1] |

| Platelet Aggregation IC50 | 0.14 µM | - | [1] |

| PAR-4 Affinity IC50 | >10 µM | - | [1] |

Signaling Pathway

The following diagram illustrates the PAR-1 signaling pathway in platelets and the inhibitory action of this compound.

Caption: PAR-1 signaling cascade in platelets and the inhibitory action of this compound.

Experimental Protocols

In Vivo Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice

This model is widely used to evaluate the efficacy of antithrombotic agents in an in vivo setting.[5][6][7][8][9]

Materials:

-

This compound

-

Vehicle (e.g., appropriate solvent for this compound, such as DMSO, followed by dilution in saline)

-

Male C57BL/6 mice (8-12 weeks old)[8]

-

Anesthetic cocktail (e.g., ketamine/xylazine)[8]

-

Ferric chloride (FeCl₃) solution (e.g., 5% or 10% in distilled water)[7]

-

Filter paper strips (1 x 2 mm)

-

Doppler ultrasound probe

-

Surgical instruments (forceps, scissors)

-

Suture

Experimental Workflow Diagram:

Caption: Experimental workflow for the FeCl₃-induced carotid artery thrombosis model.

Protocol:

-

Animal Preparation: Anesthetize the mouse with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[8] Confirm proper anesthetic depth by toe pinch.

-

Surgical Procedure: Place the mouse in a supine position. Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissue.

-

Doppler Probe Placement: Position a Doppler flow probe around the carotid artery to monitor blood flow.

-

Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal) at the desired dose and time before thrombus induction.

-

Thrombus Induction: Saturate a 1 x 2 mm strip of filter paper with FeCl₃ solution (a concentration of 2.5% has been shown to be sensitive to antithrombotic agents).[6] Apply the filter paper to the adventitial surface of the carotid artery for 3 minutes.[5]

-

Monitoring: After 3 minutes, remove the filter paper and continuously monitor blood flow using the Doppler probe until stable occlusion occurs (defined as blood flow < 10% of baseline for at least 10 minutes) or for a predetermined observation period (e.g., 60 minutes).

-

Data Analysis: The primary endpoint is the time to vessel occlusion. Compare the occlusion times between the this compound-treated groups and the vehicle control group. Statistical analysis can be performed using appropriate methods (e.g., Kaplan-Meier survival analysis).

In Vitro Assay: Platelet Aggregation by Light Transmission Aggregometry (LTA)

LTA is a standard method to assess platelet function and the effect of inhibitors like this compound.[10]

Materials:

-

This compound

-

Vehicle (e.g., DMSO)

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

PAR-1 agonist peptide (e.g., TRAP-6)[11]

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Saline

Protocol:

-

PRP and PPP Preparation:

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP). PPP will be used as the blank (100% aggregation).

-

-

Assay Procedure:

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar.

-

Add 50 µL of vehicle or varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer.

-

Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

-

Initiate platelet aggregation by adding a PAR-1 agonist (e.g., TRAP-6 at a final concentration of 15-25 µM).[11]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The maximum platelet aggregation is determined from the aggregation curve.

-

Calculate the percent inhibition of aggregation for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

-

Conclusion

This compound is a potent and specific PAR-1 antagonist that serves as an excellent tool compound for investigating the role of PAR-1 in thrombosis and hemostasis. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vivo and in vitro experimental settings. Researchers can adapt these methodologies to suit their specific experimental questions and further elucidate the therapeutic potential of PAR-1 antagonism in thrombotic disorders.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Platelet - Wikipedia [en.wikipedia.org]

- 5. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 8. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing BAY-386 Concentration for In Vitro Assays: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals